Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the esterification of 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out at room temperature and monitored using techniques like NMR and HPLC to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often include the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
- 2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane
Uniqueness
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both ethyl and methyl groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-9-7-5-6-8-12(9)11(2,15-12)10(13)14-3/h9H,4-8H2,1-3H3 |
InChI Key |
ZSCWFKBMKAYWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC12C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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